A Comprehensive Technical Guide to the Natural Sources of Myricetin-3-O-rutinoside
A Comprehensive Technical Guide to the Natural Sources of Myricetin-3-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin-3-O-rutinoside is a flavonoid glycoside, a class of secondary metabolites found in various plants. It is a derivative of myricetin, a well-researched flavonol known for its antioxidant, anti-inflammatory, and potential anticancer properties. The attachment of a rutinose sugar moiety to the myricetin backbone can influence its bioavailability, solubility, and biological activity. This technical guide provides an in-depth overview of the natural sources of Myricetin-3-O-rutinoside, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of relevant signaling pathways.
Natural Sources of Myricetin-3-O-rutinoside
Myricetin-3-O-rutinoside has been identified in a variety of plant species, often alongside its aglycone, myricetin, and other flavonoid glycosides. The primary documented natural sources include:
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Picea abies (Norway Spruce): This coniferous tree is a known source of Myricetin-3-O-rutinoside, where it is present in the needles[1][2].
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Chrysobalanus icaco (Cocoplum): The leaves of this plant, used in traditional medicine, have been shown to contain Myricetin-3-O-rutinoside[3][4][5][6][7].
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Ribes nigrum (Blackcurrant): The fruits of the blackcurrant bush are a significant dietary source of this compound[7].
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Ribes uva-crispa (Greencurrant/Gooseberry): Similar to blackcurrants, greencurrants also contain Myricetin-3-O-rutinoside, albeit at lower concentrations[7].
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Hypericum richeri : This species of St. John's wort has been reported to contain Myricetin-3-O-rutinoside.
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Musa spp. (Banana): Certain banana cultivars have been identified as containing this flavonoid glycoside.
Quantitative Data of Myricetin-3-O-rutinoside
The concentration of Myricetin-3-O-rutinoside can vary significantly depending on the plant species, the part of the plant analyzed, growing conditions, and harvesting time. The following table summarizes the available quantitative data for this compound.
| Plant Species | Plant Part | Concentration | Reference |
| Ribes nigrum (Blackcurrant) | Fruit | 3.14 mg/100 g | [7] |
| Ribes uva-crispa (Greencurrant) | Fruit | 0.78 mg/100 g | [7] |
| Picea abies (Norway Spruce) | Needles | Data not available | |
| Chrysobalanus icaco (Cocoplum) | Leaves | Data not available |
Note: While the presence of Myricetin-3-O-rutinoside in Picea abies and Chrysobalanus icaco is confirmed, specific quantitative data for this particular glycoside was not available in the reviewed literature. Further targeted quantitative studies are required to determine the exact concentrations in these sources.
Experimental Protocols
The extraction, isolation, and quantification of Myricetin-3-O-rutinoside from plant matrices typically involve chromatographic techniques. Below are detailed methodologies synthesized from various cited experimental studies.
Extraction of Flavonoid Glycosides from Plant Material
This protocol outlines a general procedure for the extraction of flavonoid glycosides, including Myricetin-3-O-rutinoside, from plant tissues.
Workflow for Flavonoid Glycoside Extraction
Caption: General workflow for the extraction of flavonoid glycosides.
Methodology:
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Sample Preparation: Fresh plant material (e.g., leaves, fruits) is collected and either air-dried or freeze-dried to remove moisture. The dried material is then ground into a fine powder to increase the surface area for extraction.
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Extraction: A known weight of the powdered plant material (e.g., 20 g) is subjected to extraction with a suitable solvent. A common solvent system is 70% ethanol in water[3][5][6]. The extraction can be performed through maceration (soaking the material in the solvent for a period of time, e.g., 3 days) or accelerated using techniques like ultrasonication or Soxhlet extraction[3][5][6].
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Filtration and Concentration: The resulting mixture is filtered to separate the solid plant debris from the liquid extract. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common method for the quantification of Myricetin-3-O-rutinoside.
Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of Myricetin-3-O-rutinoside.
Methodology:
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Standard Preparation: A stock solution of pure Myricetin-3-O-rutinoside standard is prepared in HPLC-grade methanol. A series of dilutions are then made to create a calibration curve.
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Sample Preparation: A known amount of the crude or fractionated extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
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Chromatographic Conditions:
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as:
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Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid) to improve peak shape.
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Solvent B: Acetonitrile or methanol with a small amount of acid.
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Flow Rate: Typically around 1.0 mL/min.
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Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength for Myricetin-3-O-rutinoside (around 350 nm). An Electrospray Ionization Mass Spectrometer (ESI-MS) can be used for more specific detection and structural confirmation, monitoring for the deprotonated molecule [M-H]⁻ at m/z 625[3][5][6].
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Quantification: The concentration of Myricetin-3-O-rutinoside in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Signaling Pathways
While the biological activities of the aglycone myricetin have been extensively studied, there is a significant lack of research specifically investigating the signaling pathways directly modulated by Myricetin-3-O-rutinoside. However, studies on structurally similar flavonoid glycosides and the known pathways of myricetin can provide valuable insights.
Disclaimer: The following signaling pathway diagram illustrates the established anti-inflammatory effects of myricetin , the aglycone of Myricetin-3-O-rutinoside. The specific effects of the glycoside form may differ due to variations in cell uptake, metabolism, and interaction with cellular targets.
Myricetin is known to exert its anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-inflammatory Signaling Pathway of Myricetin
Caption: Anti-inflammatory signaling pathway of Myricetin, the aglycone of Myricetin-3-O-rutinoside.
Upon inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Concurrently, inflammatory signals can activate the MAPK pathways, including p38 and JNK, which also contribute to the expression of inflammatory mediators. Myricetin has been shown to inhibit the activation of the IKK complex and the phosphorylation of p38 and JNK, thereby suppressing the downstream inflammatory response[8][9][10][11][12].
A study on a similar compound, myricetin 3-O-β-d-galactopyranoside, demonstrated its ability to inhibit UVA-induced activation of p38 and JNK MAPKs and upregulate the TGFβ/Smad pathway, suggesting that glycosylation does not necessarily abolish the anti-inflammatory and matrix-modulating effects of the myricetin backbone[13]. This provides a rationale for investigating whether Myricetin-3-O-rutinoside exhibits similar modulatory effects on these key signaling pathways.
Conclusion
Myricetin-3-O-rutinoside is a naturally occurring flavonoid with a presence in several plant species, notably blackcurrants, greencurrants, Norway spruce, and cocoplum. The development of robust analytical methods, primarily HPLC-DAD-MS, has enabled its identification and quantification. While the biological activities of its aglycone, myricetin, are well-documented, further research is critically needed to elucidate the specific signaling pathways modulated by Myricetin-3-O-rutinoside. Understanding the distinct pharmacological profile of this glycoside will be essential for its potential development as a therapeutic agent in various fields, including pharmaceuticals and nutraceuticals. This guide provides a foundational resource for researchers and professionals in drug development to further explore the potential of this promising natural compound.
References
- 1. Changes in Content of Bioactive Compounds and Antioxidant Activity Induced in Needles of Different Half-Sib Families of Norway Spruce (Picea abies (L.) H. Karst) by Seed Treatment with Cold Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Myricetin 3-O-rutinoside - Wikipedia [en.wikipedia.org]
- 8. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
